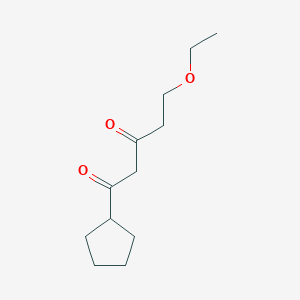

1-Cyclopentyl-5-ethoxypentane-1,3-dione

Description

Significance of β-Diketone Motifs in Organic Synthesis and Chemical Research

The β-diketone motif is a cornerstone of modern organic synthesis due to its versatile reactivity. rsc.orgmdpi.comnih.gov A key feature is the pronounced acidity of the α-protons on the central methylene (B1212753) carbon, which facilitates the formation of a stable enolate ion. This enolate is a potent nucleophile, enabling a wide range of carbon-carbon bond-forming reactions, which are fundamental to constructing complex molecular architectures. nih.gov

Furthermore, β-diketones are celebrated for their ability to act as exceptional chelating ligands for a vast array of metal ions. researchgate.netnih.govalfachemic.com Upon deprotonation, the resulting enolate can coordinate to a metal center through both oxygen atoms, forming a stable six-membered ring. researchgate.net This property is exploited in the development of metal complexes with applications in catalysis, luminescent materials, and as heat stabilizers. nih.govalfachemic.comfrontiersin.org The diketone framework is also a critical precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are prominent scaffolds in many pharmaceutical agents. ijpras.com

Structural Classification and Unique Features of 1-Cyclopentyl-5-ethoxypentane-1,3-dione

This compound is classified as an acyclic, unsymmetrical β-diketone. Its structure features a central pentane-1,3-dione core, substituted at the C1 position with a cyclopentyl group and at the C5 position with an ethoxy group.

Key Structural Features:

Unsymmetrical Nature: The different substituents at either end of the dione (B5365651) system (cyclopentyl vs. ethyl group attached via an ether linkage) mean that the two carbonyl groups are electronically and sterically distinct. This asymmetry can influence its reactivity and the regioselectivity of its reactions.

Keto-Enol Tautomerism: Like other β-diketones, this compound is expected to exist as a dynamic equilibrium of keto and enol tautomers. researchgate.netmdpi.comnanalysis.com The enol form is stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. researchgate.netmdpi.com Due to the asymmetry, two different enol forms are possible, with the enolic proton residing on the oxygen adjacent to either the cyclopentyl or the ethoxy-ethyl substituent. researchgate.net

Steric and Electronic Effects: The bulky cyclopentyl group introduces significant steric hindrance around one of the carbonyl carbons. The ethoxy group, with its electron-donating oxygen atom, can influence the electron density of the dicarbonyl system.

Predicted Physicochemical Properties While extensive experimental data for this specific compound is not widely published, its basic properties can be predicted.

| Property | Predicted Value/Information |

| Molecular Formula | C12H20O3 |

| Molecular Weight | 212.29 g/mol |

| CAS Number | 1340276-21-2 bldpharm.com |

| Key Structural Features | Unsymmetrical β-diketone, Cyclopentyl group, Ethoxy group |

| Expected Reactivity | Keto-enol tautomerism, α-proton acidity, Metal chelation |

Historical Development of Research on Substituted 1,3-Diones

The investigation of 1,3-diones has a rich history, dating back to the 19th century with the discovery of acetoacetic ester and its unique reactivity. The Claisen condensation, a foundational reaction in organic chemistry for the synthesis of β-keto esters and subsequently β-diketones, was a pivotal development. nih.govijpras.com Early research focused on understanding the tautomeric equilibrium between the keto and enol forms, a phenomenon that was debated and studied extensively using chemical and later, spectroscopic methods. mdpi.comnanalysis.com

The 20th century saw an explosion in the applications of β-diketones. Their utility as ligands in coordination chemistry was systematically explored, leading to the development of metal acetylacetonate (B107027) complexes, which became widely used as catalysts and precursors in materials science. researchgate.net Research into fluorinated β-diketones demonstrated their enhanced volatility and acidity, making them valuable in gas chromatography and for creating luminescent lanthanide complexes. nih.govfrontiersin.org The development of modern synthetic methods has continued to expand the library of substituted 1,3-diones, with techniques like decarboxylative couplings and the hydration of alkynones providing milder and more versatile routes to these structures. nih.govnih.gov

Current Research Landscape and Unexplored Avenues for this compound

The current research landscape for β-diketones is vibrant and diverse. Key areas of focus include:

Asymmetric Catalysis: Designing chiral β-diketone ligands for enantioselective metal-catalyzed reactions.

Bioorganic and Medicinal Chemistry: Synthesizing novel β-diketone derivatives as potential therapeutic agents, leveraging their ability to chelate biologically relevant metal ions or act as enzyme inhibitors. mdpi.comnih.gov

Materials Science: Developing new luminescent materials, particularly with lanthanide ions chelated by β-diketones, for applications in displays and sensors. alfachemic.comfrontiersin.org

Sustainable Synthesis: Creating more efficient and environmentally friendly methods for synthesizing β-diketones, such as visible-light-driven catalysis. rsc.org

For This compound specifically, there appears to be a significant lack of dedicated research in the public domain. Its primary availability seems to be from chemical suppliers, suggesting it may be a novel compound or a specialized intermediate. bldpharm.com

Unexplored Avenues:

Coordination Chemistry: A systematic study of its coordination behavior with various transition metals and lanthanides has not been reported. The influence of the cyclopentyl and ethoxy-ethyl substituents on the stability, structure, and photophysical properties of the resulting metal complexes is unknown.

Synthetic Applications: Its potential as a building block for synthesizing complex heterocyclic or carbocyclic systems has not been explored. The differential reactivity of its two carbonyl groups could be exploited for regioselective transformations.

Biological Activity: The compound has not been screened for potential biological activities. The combination of a lipophilic cyclopentyl group and a more polar ethoxy moiety could impart interesting pharmacological properties.

Research Objectives and Scope of Investigation for this compound

Given the lack of specific research, a foundational investigation of this compound would be highly valuable. The primary objectives of such a study would be to characterize its fundamental chemical properties and explore its potential applications.

Proposed Research Objectives

| Objective ID | Research Objective | Rationale |

| RO-1 | Synthesis and Purification Optimization: Develop and optimize a reliable, scalable synthetic route to obtain high-purity this compound. | A robust synthesis is the prerequisite for all further studies. |

| RO-2 | Tautomeric Equilibrium Study: Quantitatively investigate the keto-enol equilibrium in various solvents using spectroscopic techniques (e.g., NMR, IR, UV-Vis). | To understand the compound's predominant form under different conditions, which dictates its reactivity. researchgate.net |

| RO-3 | Exploration of Coordination Chemistry: Synthesize and characterize metal complexes with a range of metal ions (e.g., Cu(II), Eu(III), Tb(III)) to evaluate its potential as a ligand. | To uncover potential applications in catalysis or materials science based on the properties of the resulting complexes. nih.govresearchgate.net |

| RO-4 | Investigation of Synthetic Utility: Use the compound as a precursor in the synthesis of heterocyclic molecules (e.g., pyrazoles, isoxazoles) to assess its utility as a synthetic building block. | To demonstrate its value in constructing more complex molecular frameworks relevant to medicinal and materials chemistry. ijpras.com |

| RO-5 | Preliminary Biological Screening: Evaluate the compound for basic biological activities, such as antimicrobial or antioxidant properties. | To identify any potential for future development in the life sciences. nih.gov |

The scope of this initial investigation would be to establish a baseline of knowledge about this specific molecule, thereby providing a foundation for more specialized and advanced research in the future.

Structure

3D Structure

Properties

Molecular Formula |

C12H20O3 |

|---|---|

Molecular Weight |

212.28 g/mol |

IUPAC Name |

1-cyclopentyl-5-ethoxypentane-1,3-dione |

InChI |

InChI=1S/C12H20O3/c1-2-15-8-7-11(13)9-12(14)10-5-3-4-6-10/h10H,2-9H2,1H3 |

InChI Key |

SRIXLAUFORAAHK-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCC(=O)CC(=O)C1CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopentyl 5 Ethoxypentane 1,3 Dione

Retrosynthetic Analysis of 1-Cyclopentyl-5-ethoxypentane-1,3-dione

A retrosynthetic analysis of this compound reveals several viable disconnection points, suggesting multiple synthetic routes. The most logical disconnections are at the carbon-carbon bonds flanking the dicarbonyl unit.

One common approach involves a disconnection that leads to a cyclopentyl ketone and an ester containing the ethoxy group. This strategy identifies cyclopentyl methyl ketone and an ester of 3-ethoxypropanoic acid as key synthetic precursors. This disconnection is strategically sound as it breaks the molecule into two readily available or easily synthesizable fragments, setting the stage for a condensation reaction to form the desired 1,3-dione.

An alternative disconnection can be envisioned between the α-carbon and one of the carbonyl groups. This suggests a pathway involving the acylation of a pre-formed enolate, a fundamental transformation in organic synthesis.

Strategies for the Construction of the 1,3-Dione Backbone

The formation of the 1,3-dione moiety is the central challenge in the synthesis of this compound. Several classical and modern synthetic methods can be employed to construct this versatile functional group.

Base-Catalyzed Acylation Reactions for β-Diketone Formation

Base-catalyzed acylation reactions are a powerful tool for the synthesis of β-diketones. These reactions typically involve the acylation of a ketone enolate with an acylating agent. In the context of synthesizing this compound, this would involve the reaction of the enolate of cyclopentyl methyl ketone with a suitable acylating agent derived from 3-ethoxypropanoic acid.

The choice of base is critical to the success of these reactions, with common bases including sodium hydride, sodium ethoxide, and lithium diisopropylamide (LDA). The base serves to deprotonate the α-carbon of the ketone, forming the nucleophilic enolate which then attacks the electrophilic acylating agent.

| Base | Acylating Agent | Solvent | Typical Conditions |

| Sodium Hydride (NaH) | Ester (e.g., ethyl 3-ethoxypropanoate) | THF, Diethyl ether | Reflux |

| Sodium Ethoxide (NaOEt) | Ester (e.g., ethyl 3-ethoxypropanoate) | Ethanol (B145695) | Reflux |

| Lithium Diisopropylamide (LDA) | Acyl chloride (e.g., 3-ethoxypropanoyl chloride) | THF | -78 °C to room temp. |

Claisen Condensation and Related Approaches

The Claisen condensation is a classic and widely used method for the formation of β-keto esters, which can be further manipulated to yield 1,3-diketones. masterorganicchemistry.com A mixed Claisen condensation between cyclopentyl methyl ketone and an ester such as ethyl 3-ethoxypropanoate, in the presence of a strong base like sodium ethoxide, represents a direct and efficient route to the target molecule. youtube.com

The mechanism involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl group of the ester. Subsequent elimination of an alkoxide group yields the β-diketone. To favor the desired crossed-condensation product, reaction conditions can be optimized, for instance, by using an excess of the more readily available starting material.

Michael Addition Strategies to the Pentane-1,3-dione Scaffold

While less direct for the synthesis of this compound, Michael addition strategies can be employed to construct the pentane-1,3-dione scaffold, which could then be subsequently functionalized. For instance, the Michael addition of a nucleophile, such as the enolate of acetone, to an α,β-unsaturated ester like ethyl acrylate, can lead to a 1,5-dicarbonyl compound. researchgate.net Subsequent intramolecular cyclization via a Dieckmann condensation is a common strategy for forming cyclic β-keto esters, but acyclic precursors can also be generated. organic-chemistry.orgresearchgate.net This approach, however, is more complex for the target molecule as it would require additional steps to introduce the cyclopentyl and ethoxy groups at the desired positions.

Introduction of the Cyclopentyl Moiety

A key structural feature of the target molecule is the cyclopentyl group attached to one of the carbonyl carbons. The introduction of this moiety can be achieved through several synthetic strategies.

Alkylation/Acylation with Cyclopentane-Derived Precursors

A powerful and direct method for introducing the cyclopentyl group is through the alkylation or acylation of a pre-existing β-dicarbonyl compound. For example, the enolate of a β-keto ester, such as ethyl 3-oxopentanoate, can be alkylated with a cyclopentyl halide, like cyclopentyl bromide, in the presence of a base. google.com This SN2 reaction introduces the cyclopentyl group at the α-position of the dicarbonyl compound.

| Reaction Type | Substrate | Reagent | Base |

| Alkylation | Ethyl 3-oxopentanoate | Cyclopentyl bromide | Sodium ethoxide |

| Acylation | Enolate of ethyl acetate | Cyclopentanecarbonyl chloride | Lithium diisopropylamide |

Cyclization Reactions Involving Cyclopentane (B165970) Ring Formation

The formation of the cyclopentane ring is a critical step in the synthesis of the cyclopentyl moiety of the target molecule. While the cyclopentyl group is often introduced from a commercially available starting material, understanding the methodologies for its de novo synthesis provides valuable insights into the construction of cyclic systems. One of the most prominent methods for the formation of five-membered rings is the Dieckmann condensation. wikipedia.org

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to yield a β-keto ester. wikipedia.orgwikipedia.org For the synthesis of a cyclopentanone (B42830) precursor, a 1,6-diester would be required. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which facilitates the deprotonation of an α-carbon to initiate the cyclization. purechemistry.orgmychemblog.com The driving force for this reaction is the formation of a stable enolate of the resulting β-keto ester. mychemblog.com

Below is a table illustrating typical conditions for Dieckmann condensation to form cyclopentanone derivatives.

| Starting Material (1,6-Diester) | Base | Solvent | Product | Yield (%) |

| Diethyl adipate | Sodium ethoxide | Toluene | Ethyl 2-oxocyclopentanecarboxylate | ~80 |

| Dimethyl 3-methyladipate | Potassium tert-butoxide | Benzene | Methyl 1-methyl-2-oxocyclopentanecarboxylate | ~75 |

| Diethyl 3-phenyladipate | Sodium hydride | Tetrahydrofuran | Ethyl 2-oxo-4-phenylcyclopentanecarboxylate | ~85 |

This table presents illustrative data from generalized Dieckmann condensation reactions.

Incorporation of the Ethoxy Substituent at Position 5

The introduction of the ethoxy group at the 5-position of the pentane-1,3-dione chain can be achieved through two primary strategies: direct etherification of a suitable precursor or the use of a building block that already contains the ethoxy moiety.

A common and versatile method for forming ethers is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orglibretexts.org In the context of synthesizing this compound, a precursor containing a hydroxyl group at the 5-position would be necessary. This precursor could then be deprotonated with a strong base to form the corresponding alkoxide, which would subsequently react with an ethyl halide, such as ethyl iodide or ethyl bromide, to form the desired ether linkage.

The following table provides examples of Williamson ether synthesis on substrates with hydroxyl groups.

| Substrate | Base | Ethylating Agent | Solvent | Product | Yield (%) |

| 5-hydroxy-1-phenylpentan-1-one | Sodium hydride | Ethyl iodide | Tetrahydrofuran | 5-ethoxy-1-phenylpentan-1-one | >90 |

| Ethyl 4-hydroxybutanoate | Potassium carbonate | Ethyl bromide | Acetone | Ethyl 4-ethoxybutanoate | ~88 |

| 1-(4-hydroxyphenyl)ethanone | Sodium hydroxide | Diethyl sulfate | Ethanol/Water | 1-(4-ethoxyphenyl)ethanone | ~92 |

This table contains representative data for Williamson ether synthesis on various substrates.

An alternative and often more convergent approach involves the use of a starting material that already incorporates the ethoxy group. The Claisen condensation is a powerful tool for the formation of β-dicarbonyl compounds and can be adapted for this purpose. wikipedia.orgmdpi.commasterorganicchemistry.com A mixed Claisen condensation between a cyclopentyl-containing ester, such as ethyl cyclopentanecarboxylate, and an ethoxy-functionalized ester, like ethyl 3-ethoxypropanoate, in the presence of a strong base, would directly construct the carbon skeleton of the target molecule. organic-chemistry.org

The table below illustrates the versatility of the Claisen condensation in synthesizing β-keto esters.

| Ester 1 | Ester 2 | Base | Solvent | Product | Yield (%) |

| Ethyl acetate | Ethyl benzoate | Sodium ethoxide | Ethanol | Ethyl benzoylacetate | ~65 |

| Ethyl propionate | Diethyl carbonate | Sodium hydride | Diethyl ether | Ethyl 2-propionylpropanoate | ~70 |

| Methyl isobutyrate | Ethyl formate | Sodium methoxide | Toluene | Methyl 2-formyl-2-methylpropanoate | ~78 |

This table showcases typical examples of mixed Claisen condensations.

Development of Novel Synthetic Pathways

Modern organic synthesis continually seeks to develop more efficient and selective methods. For the synthesis of a specific unsymmetrical 1,3-dione like this compound, chemo- and regioselective strategies, as well as multi-component reactions, offer significant advantages.

The synthesis of unsymmetrical 1,3-diones can be challenging due to competing side reactions and issues with regioselectivity. nih.gov Chemo- and regioselective approaches aim to control the reaction pathway to favor the formation of the desired product. rsc.orgrsc.org This can be achieved through the use of specific catalysts, directing groups, or by carefully controlling reaction conditions. For instance, a directed Claisen condensation, where one ester is pre-treated to form its enolate before the addition of the second ester, can improve the regioselectivity of the reaction.

The following table presents examples of reactions where chemo- or regioselectivity is a key factor.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Feature | Product | Selectivity/Yield |

| 2-methylcyclohexanone | Benzaldehyde | L-proline | Regioselective aldol (B89426) condensation | 2-(hydroxyphenylmethyl)-2-methylcyclohexanone | >95% de |

| 1,3-cyclohexanedione | Methyl vinyl ketone | Chiral amine | Enantioselective Michael addition | 2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione | >99% ee |

| 3-buten-2-one | Phenylboronic acid | Rhodium(I) complex | Regioselective 1,4-addition | 4-phenyl-2-butanone | >98% regioselectivity |

This table provides examples of selective transformations relevant to the synthesis of complex carbonyl compounds.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the reactants. nih.gov MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. While a specific MCR for the direct synthesis of this compound may not be established, the principles of MCRs can be applied to construct the core 1,3-dicarbonyl system in a convergent manner. acs.org For example, a reaction involving a cyclopentyl aldehyde, an ethoxy-containing nucleophile, and a carbonyl source could potentially be developed.

The table below gives examples of multi-component reactions used to synthesize carbonyl-containing compounds.

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |

| Benzaldehyde | Urea | Ethyl acetoacetate | Copper(II) sulfate | Dihydropyrimidinone |

| Cyclohexanone (B45756) | Malononitrile | Benzaldehyde | Piperidine | 2-amino-4-phenyl-4,5,6,7-tetrahydrobenzonitrile |

| Isocyanide | Aldehyde | Carboxylic acid | None | α-acyloxycarboxamide (Passerini reaction) |

This table illustrates the diversity of structures that can be accessed through multi-component reactions.

Optimization of Reaction Conditions and Process Scale-Up Studies

The optimization of reaction conditions is a critical step in the development of any synthetic process, aiming to maximize yield, purity, and efficiency while minimizing costs and environmental impact. For a target molecule like this compound, this would involve a systematic investigation of various parameters.

Catalysis in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis by providing alternative, lower-energy reaction pathways. For the synthesis of 1,3-diones, both acid and base catalysis are commonly employed. Base catalysis is fundamental to reactions like the Claisen condensation, where a strong base is used to deprotonate the α-carbon of an ester, generating the key nucleophilic enolate. The choice of base is crucial to avoid side reactions such as saponification.

Acid catalysis can be utilized in other synthetic approaches, for instance, in the acylation of a ketone enol ether. Lewis acids are also prominent catalysts in C-C bond-forming reactions and could potentially be employed in the synthesis of the target molecule.

Reaction Temperature and Pressure Optimization

Temperature and pressure are fundamental thermodynamic variables that can be manipulated to optimize reaction outcomes. Generally, increasing the reaction temperature increases the reaction rate. However, it can also lead to the formation of undesired byproducts and decomposition of reactants or products. Therefore, a careful optimization of the reaction temperature is necessary to find a balance between reaction rate and selectivity.

For many common organic reactions leading to structures similar to this compound, reactions are often conducted at temperatures ranging from ambient to the reflux temperature of the solvent. Sub-ambient temperatures are frequently used during the formation of sensitive intermediates like enolates to prevent side reactions. Pressure is less commonly a critical parameter for these types of solution-phase reactions unless gaseous reactants are involved or if the reaction volume changes significantly.

Comparative Analysis of Synthetic Routes for this compound

A comparative analysis of different synthetic routes is essential for selecting the most viable method for large-scale production. This analysis typically considers factors such as yield, cost of starting materials, reaction conditions, and environmental impact. As no specific routes for this compound have been published, a hypothetical comparison of plausible routes is presented.

Assessment of Reaction Efficiency and Yield

Plausible Synthetic Routes:

Route A: Claisen Condensation. This would likely involve the condensation of a cyclopentyl methyl ketone with a diethyl carbonate or a similar acylating agent in the presence of a strong base.

Route B: Acylation of a Pre-formed Enolate. This route would involve the deprotonation of ethyl 3-cyclopentylpropanoate with a strong base to form the corresponding enolate, followed by acylation with an appropriate acylating agent.

The following table provides a hypothetical comparison of these routes.

Table 2: Hypothetical Comparison of Synthetic Routes to this compound

| Route | Key Reaction | Plausible Starting Materials | Potential Advantages | Potential Disadvantages | Estimated Yield |

| A | Claisen Condensation | Cyclopentyl methyl ketone, Diethyl carbonate | Fewer steps, readily available starting materials | Potential for self-condensation of the ketone | Moderate |

| B | Enolate Acylation | Ethyl 3-cyclopentylpropanoate, Acylating agent | Potentially higher selectivity | Requires pre-formation of the enolate | Moderate to High |

Atom Economy and Green Chemistry Considerations

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wordpress.comjocpr.comjocpr.com Reactions with high atom economy are environmentally preferable as they generate less waste. nih.gov

Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts and thus have lower atom economies. nih.gov In the context of synthesizing this compound, a Claisen condensation (Route A) would generate an alcohol as a byproduct, leading to a lower atom economy compared to a hypothetical addition reaction.

Other green chemistry considerations would include the use of non-toxic and renewable starting materials, the reduction of energy consumption, and the use of environmentally benign solvents. For instance, the use of greener solvents like cyclopentyl methyl ether has been explored in various organic reactions. nih.gov The choice of catalyst can also have a significant impact on the greenness of a process; catalytic reactions are generally preferred over stoichiometric ones. mdpi.com

Reaction Mechanisms and Reactivity Studies of 1 Cyclopentyl 5 Ethoxypentane 1,3 Dione

Electrophilic and Nucleophilic Reactions at the 1,3-Dione System

The 1,3-dicarbonyl motif is a versatile functional group capable of acting as both an electrophile and a nucleophile. chemistrysteps.com The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. Conversely, the presence of two carbonyl groups significantly increases the acidity of the protons on the intervening methylene (B1212753) carbon (the α-carbon), making it a site of nucleophilicity upon deprotonation. chemistrysteps.comtcichemicals.com

Reactivity of Enolates Derived from 1-Cyclopentyl-5-ethoxypentane-1,3-dione

The hydrogen atoms on the carbon atom situated between the two carbonyl groups (C2) of this compound exhibit pronounced acidity. This is a hallmark of 1,3-dicarbonyl compounds, with pKa values typically around 9-11, which is substantially more acidic than the α-protons of a simple ketone. wikipedia.orgmasterorganicchemistry.com This enhanced acidity is due to the inductive effect of the two adjacent carbonyls and, more importantly, the ability of the resulting conjugate base, an enolate, to delocalize the negative charge across both oxygen atoms. wikipedia.org

Treatment of this compound with a suitable base, such as an alkoxide (e.g., sodium ethoxide), readily and quantitatively generates the corresponding enolate. This enolate is a soft, carbon-centered nucleophile, poised to react with a variety of electrophiles.

Table 1: Comparison of α-Proton Acidity

| Compound Type | Typical pKa | Reason for Acidity |

| Alkane | ~50 | Negligible |

| Monoketone | ~20 | Resonance stabilization of enolate |

| 1,3-Diketone | ~9-11 | Enhanced resonance stabilization across two carbonyls |

α-Substitution Reactions

The nucleophilic enolate derived from this compound is central to its utility in carbon-carbon bond formation. The most common reaction is α-alkylation, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov

In a typical procedure, the 1,3-dione is treated with a base like sodium ethoxide (NaOEt) in a solvent such as ethanol (B145695) to form the enolate. Subsequent addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) results in the displacement of the halide and the formation of a new C-C bond at the C2 position. This reaction is highly efficient for primary and secondary alkyl halides.

Table 2: Representative α-Substitution Reactions

| Electrophile | Reagents | Product Structure | Reaction Type |

| Methyl Iodide | 1. NaOEt, EtOH2. CH₃I | 2-Methyl-1-cyclopentyl-5-ethoxypentane-1,3-dione | Alkylation |

| Benzyl Bromide | 1. K₂CO₃, Acetone2. BnBr | 2-Benzyl-1-cyclopentyl-5-ethoxypentane-1,3-dione | Alkylation |

| Acetyl Chloride | 1. NaH, THF2. CH₃COCl | 2-Acetyl-1-cyclopentyl-5-ethoxypentane-1,3-dione | Acylation |

Oxidation and Reduction Reactions

The two ketone functionalities in this compound can undergo oxidation and reduction, although their proximity and the presence of the acidic methylene group can influence the outcome of these reactions.

Selective Oxidation of Ketone Functions

The oxidation of 1,3-diones can be complex. Strong oxidizing agents, such as sodium hypochlorite, may lead to cleavage of the C-C bonds within the dicarbonyl unit, potentially resulting in the formation of carboxylic acid derivatives. masterorganicchemistry.com An oxidative rearrangement of 1,3-diketones has been reported as a method to form all-carbon quaternary carboxylates, highlighting a pathway that involves C-C bond cleavage under specific oxidative conditions. libretexts.org Milder or more selective reagents would be required to target other parts of the molecule without disrupting the 1,3-dione system.

Selective Reduction of Ketone Functions

The selective reduction of one of the two carbonyl groups in a 1,3-dione is a valuable transformation that yields a β-hydroxy ketone. This can be achieved with high diastereoselectivity using various catalytic systems. For instance, catalytic hydrogenation using iridium or ruthenium complexes has been successfully employed for the desymmetrization of similar cyclic 1,3-diketones, affording mono-reduced products with high stereocontrol. libretexts.org

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be used. The reaction conditions, such as temperature and solvent, can be tuned to favor the mono-reduction product over the complete reduction to a 1,3-diol. The cyclopentyl ketone is generally expected to be more sterically hindered than the ethyl ketone, which may offer a degree of regioselectivity in the reduction.

Table 3: Potential Reduction Products

| Reagent | Predominant Product | Notes |

| NaBH₄ (controlled) | 1-Cyclopentyl-3-hydroxy-5-ethoxypentan-1-one OR 1-Cyclopentyl-1-hydroxy-5-ethoxypentan-3-one | Mono-reduction product (β-hydroxy ketone). Regioselectivity depends on steric and electronic factors. |

| H₂/Catalyst (e.g., Ir/f-ampha) | Chiral β-hydroxy ketone | Catalytic asymmetric reduction can provide high enantioselectivity. libretexts.org |

| NaBH₄ (excess) | 1-Cyclopentyl-5-ethoxypentane-1,3-diol | Di-reduction product. |

Substitution Reactions Involving the Ethoxy Group

The ethoxy group in this compound is part of an ether linkage. Ethers are generally stable and unreactive functional groups, requiring strong acidic conditions to undergo cleavage. wikipedia.org

A potential substitution reaction involving the ethoxy group would be an acid-catalyzed ether cleavage, typically using strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction mechanism involves the initial protonation of the ether oxygen to form a good leaving group (ethanol). A halide ion then acts as a nucleophile, attacking the adjacent carbon atom to displace the ethanol.

The reaction would likely proceed via an SN2 mechanism at the ethyl group's primary carbon, leading to the formation of a terminal halide and breaking the C-O bond of the ether.

Reaction Pathway: this compound + HBr → 1-Cyclopentyl-5-hydroxypentane-1,3-dione + Ethyl bromide

It is important to note that the acidic conditions required for ether cleavage could also catalyze other reactions, such as enolization or hydrolysis, depending on the exact conditions and the duration of the reaction.

Condensation Reactions with Carbonyl Compounds

The methylene group (C4) in this compound is activated by the two adjacent carbonyl groups, making it a potent nucleophile in its enolate form. This structural feature allows it to participate in various condensation reactions with aldehydes and ketones, most notably the Knoevenagel and Aldol-type condensations. wikipedia.orgsigmaaldrich.com These reactions are fundamental in carbon-carbon bond formation.

The general mechanism involves the deprotonation of the α-carbon by a base, followed by a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. sigmaaldrich.com The resulting aldol (B89426) addition product may then undergo dehydration to yield an α,β-unsaturated product. wikipedia.org For β-dicarbonyl compounds, the initial adduct is often stable, but elimination can be induced under more vigorous conditions.

Weakly basic catalysts, such as primary or secondary amines (e.g., piperidine), are typically employed to facilitate these reactions, minimizing the self-condensation of the aldehyde or ketone reactant. wikipedia.orgthermofisher.com The reaction of cycloalkanones with aromatic aldehydes, known as the Claisen-Schmidt condensation, provides a close analogy for the reactivity of the cyclopentanone (B42830) moiety within the target molecule, often yielding α,α'-bis(benzylidene)cycloalkanones. researchgate.net

Table 1: Representative Analogous Knoevenagel and Aldol Condensations

| Carbonyl Compound | Dicarbonyl Compound | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | Cyclopentanone | TiCl₃(SO₃CF₃), rt | 2,5-Bis(benzylidene)cyclopentanone | researchgate.netrsc.org |

| 4-Chlorobenzaldehyde | Cyclohexanone (B45756) | TiCl₃(SO₃CF₃), rt | 2,6-Bis(4-chlorobenzylidene)cyclohexanone | researchgate.netresearchgate.net |

| Benzaldehyde | Indane-1,3-dione | Piperidine, Ethanol | 2-Benzylideneindane-1,3-dione | mdpi.com |

This table presents data from analogous reactions involving cyclic ketones and β-dicarbonyl compounds to illustrate the expected reactivity of this compound.

Thermal and Photochemical Transformations

The thermal and photochemical reactivity of this compound can be predicted based on the behavior of β-keto esters and 1,3-diones. Thermally, β-keto esters are susceptible to hydrolysis and subsequent decarboxylation, particularly under acidic or basic conditions, which would lead to the formation of 1-cyclopentylpentan-1-one. aklectures.com

Photochemically, the 1,3-dione system can undergo a variety of transformations. The enol form of the dione (B5365651) is an α,β-unsaturated ketone (enone), a well-studied chromophore. scripps.edu Upon UV irradiation, enones can undergo cycloaddition reactions, rearrangements, or cis-trans isomerizations. sci-hub.se For cyclic enones, photochemical rearrangements can lead to ring contraction. For instance, irradiation of cyclohexenones can yield bicyclo[3.1.0]hexan-2-ones (lumiketones) and subsequently contract to cyclopentene (B43876) derivatives. sci-hub.se

A significant synthetic transformation accessible from β-dicarbonyl compounds is the Wolff rearrangement. organic-chemistry.orgwikipedia.org This reaction involves the conversion of an α-diazoketone, which can be synthesized from the β-dicarbonyl compound, into a ketene (B1206846) intermediate upon thermal, photochemical, or metal-catalyzed decomposition. organic-chemistry.orgwikipedia.org This highly reactive ketene can then be trapped by various nucleophiles. wikipedia.org For example, a photochemical Wolff rearrangement of a diazo derivative of this compound in the presence of an alcohol would be expected to yield a malonic acid derivative.

Table 2: Potential Photochemical Transformations Based on Analogous Systems

| Starting Material Type | Reaction | Conditions | Expected Product Type | Reference |

|---|---|---|---|---|

| α-Diazoketone | Wolff Rearrangement | Photolysis (hν) | Ketene Intermediate | organic-chemistry.orgwikipedia.orged.ac.uk |

| Cyclic Enone | Ring Contraction | UV Irradiation | Cyclopropyl Ketene | sci-hub.se |

| β,γ-Unsaturated Enone | Oxa-di-π-methane Rearrangement | UV Irradiation | Acyl Cyclopropane | baranlab.orgoregonstate.edu |

This table outlines potential transformations of this compound or its derivatives based on established photochemical reactions of similar functional groups.

Ring Expansion/Contraction Reactions of the Cyclopentyl Moiety

The cyclopentyl group attached to the dione functionality can potentially undergo ring expansion or contraction reactions, typically following a preliminary functional group transformation. These reactions are valuable for synthesizing larger or smaller ring systems. chemistrysteps.com

A prominent method for one-carbon ring expansion is the Tiffeneau–Demjanov rearrangement. wikipedia.orgd-nb.info This reaction would require the conversion of the cyclopentyl ketone of this compound into a 1-aminomethyl-cyclopentanol derivative. Treatment of this amino alcohol with nitrous acid generates a diazonium ion, which then undergoes a rearrangement to form an expanded cyclohexanone derivative. wikipedia.orgd-nb.info This rearrangement is driven by the formation of the more stable cyclohexyl ring and the expulsion of nitrogen gas. chemistrysteps.com The Demjanov rearrangement is a related reaction that starts from an aminomethylcycloalkane. baranlab.orgresearchgate.net

Ring contraction of a cyclopentane (B165970) ring is less common than its expansion from a cyclobutane, but can be achieved through specific rearrangements. oregonstate.edu One synthetic strategy involves a Wolff rearrangement of a cyclic α-diazoketone. wikipedia.orgoregonstate.edu To apply this to the cyclopentyl moiety of the title compound, the cyclopentane ring itself would need to be converted into a cyclic α-diazoketone, for instance, by functionalizing it to 2-diazocyclohexanone (B1655139) and then performing the rearrangement to yield a cyclopentanecarboxylic acid derivative. This represents a multi-step transformation of the original molecule.

Table 3: Potential Ring Size Alterations of the Cyclopentyl Group

| Reaction Name | Required Precursor from Target Compound | Reagents | Expected Product | Reference |

|---|---|---|---|---|

| Tiffeneau-Demjanov Rearrangement | 1-(1-Hydroxycyclopentyl)-5-ethoxy-pentane-1,3-dione followed by conversion to 1-(1-(aminomethyl)cyclopentyl)-1-hydroxy derivative | Nitrous Acid (HNO₂) | Cyclohexanone derivative | wikipedia.orgd-nb.info |

| Demjanov Rearrangement | 1-(Aminomethyl)cyclopentyl derivative | Nitrous Acid (HNO₂) | Cyclohexanol and Cyclopentylmethanol derivatives | baranlab.orgresearchgate.net |

This table summarizes potential synthetic routes to alter the cyclopentyl ring size, starting from derivatives of this compound.

Tautomeric Equilibria in 1 Cyclopentyl 5 Ethoxypentane 1,3 Dione Systems

Theoretical Framework of Keto-Enol Tautomerism in β-Diketones

β-Diketones, such as 1-Cyclopentyl-5-ethoxypentane-1,3-dione, can exist in equilibrium between a diketo form and two possible enol forms. masterorganicchemistry.com This equilibrium is a result of the migration of a proton from the α-carbon (the carbon between the two carbonyl groups) to one of the carbonyl oxygen atoms, with a concurrent rearrangement of the π-electrons to form a C=C double bond and a hydroxyl group. missouri.edu

The enol form of β-diketones is significantly stabilized by two key factors:

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen atom of the nearby carbonyl group, creating a stable six-membered ring-like structure. missouri.edu

The interplay of these stabilizing factors often results in the enol form being the predominant tautomer for many β-diketones, a notable exception to the general preference for the keto form in simple aldehydes and ketones. missouri.edu The equilibrium constant (KT = [enol]/[keto]) is a quantitative measure of the relative stability of the two tautomers.

Solvent Effects on Tautomeric Equilibrium of this compound

The position of the keto-enol equilibrium is highly sensitive to the surrounding environment, particularly the solvent in which the compound is dissolved. mdpi.comresearchgate.net The solvent can influence the relative stabilities of the keto and enol tautomers through various intermolecular interactions.

The polarity of the solvent plays a crucial role in determining the tautomeric preference. Generally, an increase in solvent polarity tends to favor the more polar tautomer. In many cases, the keto form is considered more polar than the enol form due to the presence of two distinct carbonyl dipoles. However, the chelated enol form can also have a significant dipole moment. mdpi.com

Hydrogen-bonding solvents, both protic (e.g., water, alcohols) and aprotic (e.g., DMSO), can significantly impact the equilibrium. walisongo.ac.id Protic solvents can form intermolecular hydrogen bonds with both the keto and enol forms. By competing with the intramolecular hydrogen bond of the enol, these solvents can destabilize the enol tautomer, thereby shifting the equilibrium towards the keto form. Aprotic hydrogen-bond accepting solvents can also interact with the enolic proton, potentially disrupting the intramolecular hydrogen bond.

| Solvent | Solvent Type | Expected Predominant Tautomer | Reasoning |

|---|---|---|---|

| Hexane | Nonpolar | Enol | Intramolecular hydrogen bond of the enol is favored. |

| Chloroform | Moderately Polar | Enol | Weak interactions do not significantly disrupt the intramolecular hydrogen bond. |

| Acetone | Polar Aprotic | Keto/Enol Mixture | Solvent polarity favors the keto form, but lacks strong hydrogen bonding to significantly destabilize the enol. |

| DMSO | Polar Aprotic (H-bond acceptor) | Keto | Strongly interacts with the enolic proton, disrupting the intramolecular hydrogen bond. |

| Methanol | Polar Protic | Keto | Forms intermolecular hydrogen bonds, competing with and destabilizing the intramolecularly hydrogen-bonded enol. |

| Water | Polar Protic | Keto | Strong hydrogen bonding network significantly destabilizes the enol tautomer. |

Beyond the bulk properties of the solvent, the specific interactions of individual solvent molecules with the β-diketone can influence the tautomeric equilibrium. Computational studies on other β-diketones have shown that even a small number of explicit solvent molecules can significantly alter the energy landscape of the tautomerization process. Water molecules, for instance, can act as a proton relay, facilitating the interconversion between the keto and enol forms and stabilizing the transition state.

Structural Factors Influencing Tautomeric Preferences

The substituents attached to the β-dicarbonyl core of this compound, namely the cyclopentyl and ethoxy groups, are expected to exert significant electronic and steric effects on the keto-enol equilibrium.

The presence of a cycloalkyl group, such as cyclopentyl, at the C1 position can influence the tautomeric equilibrium through steric and electronic effects. Sterically, the bulky cyclopentyl group may favor the enol form where the substituents are further apart, reducing steric strain. Electronically, alkyl groups are generally considered to be weakly electron-donating. This electron-donating character can slightly destabilize the enol form by increasing the electron density on the conjugated system.

Studies on other 1-cycloalkyl-1,3-diones have shown that the size of the cycloalkyl ring can influence the enol content. However, without specific data for the cyclopentyl derivative , a precise quantitative prediction is not possible. It is reasonable to infer that the cyclopentyl group will have a modest influence on the equilibrium compared to more strongly electron-withdrawing or -donating substituents.

The ethoxy group at the C5 position is expected to have a more pronounced electronic effect on the tautomeric equilibrium. The oxygen atom of the ethoxy group has lone pairs of electrons that can participate in resonance with the adjacent carbonyl group. This resonance effect is electron-donating and tends to destabilize the enol form by cross-conjugation, which disrupts the delocalization within the chelated enol ring.

Furthermore, the inductive effect of the electronegative oxygen atom in the ethoxy group is electron-withdrawing, which would favor the enol form. In the case of alkoxy groups, the resonance effect is generally considered to be dominant over the inductive effect. Consequently, the presence of the ethoxy group in this compound is expected to shift the tautomeric equilibrium towards the keto form compared to a similar β-diketone with an alkyl group at the C5 position.

| Substituent Type | Electronic Effect | Influence on Enol Content | Example Group |

|---|---|---|---|

| Alkyl (e.g., Cyclopentyl) | Weakly Electron-Donating | Slight Decrease | -CH3, -C2H5 |

| Alkoxy (e.g., Ethoxy) | Strongly Electron-Donating (Resonance) | Significant Decrease | -OCH3, -OC2H5 |

| Aryl | Electron-Withdrawing/Donating (Resonance) | Increase or Decrease | -C6H5 |

| Electron-Withdrawing (Inductive) | Strongly Electron-Withdrawing | Significant Increase | -CF3, -CN |

Intramolecular Hydrogen Bonding in Enol Forms

No specific experimental data on the intramolecular hydrogen bonding in the enol form of this compound have been reported in the scientific literature.

In general, the enol form of β-diketones is significantly stabilized by the formation of a strong intramolecular hydrogen bond. This interaction occurs between the hydroxyl proton of the enol and the carbonyl oxygen, creating a six-membered quasi-aromatic ring. This resonance-assisted hydrogen bond is a key factor in the stabilization of the enol tautomer. researchgate.netnih.gov The strength of this hydrogen bond is influenced by the electronic and steric effects of the substituents on the β-diketone framework. Quantum chemical calculations on similar systems have shown the importance of intramolecular hydrogen bonding in determining the relative stabilities of tautomers. rsc.org For asymmetrically substituted β-diketones, two different enol forms are possible, and the preferred enol tautomer is often the one that allows for more extended conjugation.

Experimental Determination of Tautomer Ratios and Kinetics

There are no published studies detailing the experimental determination of tautomer ratios and kinetics for this compound.

The relative amounts of keto and enol tautomers in a β-diketone system are typically determined using various spectroscopic techniques. The equilibrium is dynamic, and the position of the equilibrium can be influenced by factors such as solvent polarity, temperature, and concentration.

Specific quantitative NMR spectroscopic data for this compound are not available in the current body of scientific literature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of keto-enol tautomerism. researchgate.netruc.dk In solution, the keto and enol forms are in slow exchange on the NMR timescale, resulting in distinct sets of signals for each tautomer.

By integrating the signals corresponding to specific protons or carbons in the keto and enol forms, the relative ratio of the two tautomers can be accurately determined. For example, in ¹H NMR, the enolic hydroxyl proton typically appears as a sharp signal at a downfield chemical shift (δ > 10 ppm), while the α-protons of the keto form appear in a different region of the spectrum. Similarly, ¹³C NMR spectroscopy can be used to distinguish between the carbonyl carbons of the keto form and the enolic carbons. researchgate.net The equilibrium constant (KT = [enol]/[keto]) can be calculated from these integrated intensities. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for a Generic β-Diketone in CDCl₃

| Proton | Keto Form (δ, ppm) | Enol Form (δ, ppm) |

|---|---|---|

| Enolic OH | - | 15.0 - 17.0 |

| Vinylic CH | - | 5.0 - 6.0 |

| α-CH₂ | 3.5 - 4.0 | - |

Note: This table presents typical chemical shift ranges for β-diketones and does not represent experimental data for this compound.

There is no specific information available in the scientific literature regarding the IR and UV-Vis spectroscopic signatures of the keto and enol forms of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide characteristic signatures for the keto and enol tautomers of β-diketones.

In IR spectroscopy, the keto form exhibits two distinct carbonyl (C=O) stretching bands, typically in the region of 1700-1740 cm⁻¹. The enol form, on the other hand, shows a broad O-H stretching band at lower frequencies (2500-3200 cm⁻¹) due to the strong intramolecular hydrogen bond, and a conjugated C=O stretching band at a lower wavenumber (1600-1650 cm⁻¹) compared to the keto form.

UV-Vis spectroscopy can also be used to distinguish between the two tautomers. The enol form, with its conjugated π-system, typically exhibits a strong π → π* absorption band at a longer wavelength (λmax > 270 nm) compared to the n → π* transition of the non-conjugated keto form, which appears at a shorter wavelength with lower intensity. nih.gov

Table 2: Typical Spectroscopic Data for a Generic β-Diketone

| Spectroscopic Technique | Keto Form | Enol Form |

|---|---|---|

| IR (cm⁻¹) | ~1720 (C=O), ~1740 (C=O) | ~2800 (broad, O-H), ~1620 (conjugated C=O) |

| UV-Vis (λmax, nm) | ~250 | ~290 |

Note: This table presents generalized spectroscopic data for β-diketones and is not based on experimental measurements for this compound.

Computational Modeling of Tautomeric Pathways and Energy Barriers

A search of the scientific literature did not yield any results on the computational modeling of tautomeric pathways and energy barriers for this compound.

Computational chemistry, particularly density functional theory (DFT), is a valuable tool for investigating the tautomerism of β-diketones. semanticscholar.org These methods can be used to calculate the relative energies of the keto and enol tautomers, as well as the transition state connecting them. This allows for the determination of the activation energy barrier for the tautomerization process.

Such calculations can provide insights into the geometric parameters, vibrational frequencies, and electronic properties of the different tautomeric forms. Furthermore, computational models can be used to study the effect of solvent on the tautomeric equilibrium by employing continuum solvation models. semanticscholar.org For related systems, DFT studies have been instrumental in understanding the influence of substituents on the stability of the enol form and the strength of the intramolecular hydrogen bond. rsc.org

Coordination Chemistry of 1 Cyclopentyl 5 Ethoxypentane 1,3 Dione As a Ligand

β-Diketones as Versatile Ligands in Coordination Chemistry

β-Diketones, characterized by two carbonyl groups separated by a methylene (B1212753) group, are a cornerstone of coordination chemistry, valued for their ability to form stable chelate rings with a wide variety of metal ions. nih.govresearchgate.net These compounds typically exist in a tautomeric equilibrium between the keto and enol forms. The deprotonation of the enol form generates a monoanionic bidentate ligand, the β-diketonate, which coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered ring. researchgate.netprochemonline.com

The versatility of β-diketone ligands stems from several key features:

Strong Coordination Ability: The presence of two oxygen donor atoms allows for strong chelation to metal ions. alfachemic.com

Steric and Electronic Tunnability: The substituents on the β-diketone backbone can be readily modified to fine-tune the steric and electronic properties of the resulting metal complexes. nih.gov This allows for the synthesis of complexes with desired solubility, volatility, and reactivity.

Diverse Reactivity: Metal β-diketonate complexes find applications in various fields, including catalysis, materials science, and as precursors for chemical vapor deposition. researchgate.netbohrium.com

The fundamental coordination mode of a β-diketonate ligand involves the formation of a six-membered chelate ring with a metal ion. However, more complex coordination modes are also possible, including bridging between two or more metal centers. nih.gov

Synthesis and Characterization of Metal Complexes of 1-Cyclopentyl-5-ethoxypentane-1,3-dione

While specific synthetic procedures for metal complexes of this compound are not extensively documented in the literature, general methods for the synthesis of metal β-diketonate complexes are well-established. These typically involve the reaction of a metal salt with the β-diketone in the presence of a base to facilitate the deprotonation of the ligand.

The characterization of these complexes would rely on a suite of analytical techniques:

Mass Spectrometry: This technique is employed to determine the molecular weight and fragmentation pattern of the complex, confirming its composition.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.

Transition metals readily form complexes with β-diketonate ligands. iosrjournals.org The synthesis of a transition metal complex with this compound would likely involve the reaction of a transition metal salt (e.g., acetate, chloride, or nitrate) with the ligand in a suitable solvent. The stoichiometry of the resulting complex (e.g., ML₂, ML₃) would depend on the oxidation state and coordination preferences of the metal ion. For instance, divalent metal ions like Cu(II), Ni(II), and Co(II) often form complexes of the type [M(β-diketonate)₂], which may further coordinate with solvent molecules to achieve a higher coordination number. ijrbat.in Trivalent metals such as Fe(III) and Cr(III) typically form neutral [M(β-diketonate)₃] complexes.

Table 1: Expected Transition Metal Complexes with this compound

| Metal Ion | Expected Stoichiometry | Common Coordination Geometry |

| Cu²⁺ | [Cu(C₁₂H₁₇O₃)₂] | Square Planar or Octahedral |

| Ni²⁺ | [Ni(C₁₂H₁₇O₃)₂] | Square Planar or Octahedral |

| Co²⁺ | [Co(C₁₂H₁₇O₃)₂] | Tetrahedral or Octahedral |

| Fe³⁺ | [Fe(C₁₂H₁₇O₃)₃] | Octahedral |

| Mn²⁺ | [Mn(C₁₂H₁₇O₃)₂] | Tetrahedral or Octahedral |

Note: The ligand is represented by its chemical formula C₁₂H₁₇O₃⁻.

Lanthanide and actinide ions, being hard acids, have a strong affinity for oxygen donor ligands like β-diketonates. researchgate.net The synthesis of lanthanide complexes with this compound would typically involve the reaction of a lanthanide salt (e.g., nitrate or chloride) with the ligand in a non-aqueous solvent. Due to their larger ionic radii and preference for higher coordination numbers (typically 8 or 9), lanthanide ions often form tris- or tetrakis-β-diketonate complexes. researchgate.netalchemyst.co.uk Neutral tris-complexes, [Ln(β-diketonate)₃], are often coordinatively unsaturated and can accept additional ligands, such as water or other donor solvents, to satisfy their coordination sphere. alchemyst.co.uk Anionic tetrakis-complexes, [Ln(β-diketonate)₄]⁻, are also common.

Actinide ions also form stable complexes with β-diketonates, which are important in their separation and purification processes. The principles of their coordination are similar to those of the lanthanides.

The fundamental bidentate chelating nature of this compound forms the basis for the design of more complex polydentate ligands. ijrbat.in By incorporating multiple β-diketonate moieties into a single molecular framework, ligands with higher denticity can be created. researchgate.net These polydentate ligands can form more stable and intricate complexes with metal ions, including polynuclear and supramolecular structures. researchgate.net The cyclopentyl and ethoxy groups of this compound can be functionalized to link multiple β-diketone units together, leading to novel ligand architectures with tailored chelating properties.

Structural Elucidation of Coordination Compounds

The definitive determination of the structure of coordination compounds formed with this compound would rely heavily on single-crystal X-ray diffraction analysis. This technique provides precise information about the arrangement of atoms in the solid state.

The coordination geometry around the central metal ion in a complex with this compound is dictated by the electronic configuration and size of the metal ion, as well as the stoichiometry of the complex.

Octahedral Geometry: For tris-β-diketonate complexes of trivalent transition metals like Fe(III), an octahedral geometry is expected. The two oxygen atoms of each ligand span adjacent coordination sites.

Square Planar Geometry: Divalent metal ions with a d⁸ electron configuration, such as Ni(II), can form square planar complexes.

Tetrahedral Geometry: Some divalent metal ions, like Co(II), may adopt a tetrahedral geometry.

Higher Coordination Geometries: For lanthanide and actinide complexes, coordination numbers of 8 or 9 are common, leading to geometries such as the square antiprism or tricapped trigonal prism. researchgate.net

The presence of the chiral center that can be created upon coordination can lead to the formation of stereoisomers. For octahedral tris-chelate complexes, facial (fac) and meridional (mer) isomers are possible. Furthermore, the propeller-like arrangement of the chelate rings can result in the formation of Δ and Λ enantiomers.

Electronic and Magnetic Properties of Derived Metal Complexes

The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the metal ion and the ligand field. The coordination of this compound to various metal ions would result in complexes with distinct electronic spectra and magnetic behaviors. For instance, complexes with paramagnetic metal ions would be expected to exhibit magnetic properties that could be investigated using techniques such as AC susceptibility measurements. rsc.org The specific contributions of the cyclopentyl and ethoxy substituents to the ligand field and the resulting electronic and magnetic properties are yet to be determined.

Spectroscopic Studies of Metal-Ligand Interactions

A variety of spectroscopic techniques are invaluable for elucidating the nature of metal-ligand interactions. Infrared (IR) spectroscopy could be used to observe shifts in the vibrational frequencies of the C=O bonds upon coordination, providing evidence of ligand binding. Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in characterizing the structure of diamagnetic complexes in solution. For paramagnetic complexes, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy would be more appropriate. Spectrophotometric methods are also crucial in studying complex formation and determining stoichiometry and stability. scispace.com

Advanced Spectroscopic and Analytical Investigations of 1 Cyclopentyl 5 Ethoxypentane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 1-Cyclopentyl-5-ethoxypentane-1,3-dione. Through the analysis of proton (¹H) and carbon-13 (¹³C) nuclei, along with two-dimensional techniques, a comprehensive understanding of the compound's atomic connectivity and chemical environment can be achieved.

High-Resolution ¹H-NMR Analysis for Proton Environments and Coupling

High-resolution ¹H-NMR spectroscopy of this compound provides detailed information about the different proton environments within the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J) are indicative of the electronic environment and the proximity of neighboring protons.

The spectrum is expected to show distinct signals corresponding to the protons of the cyclopentyl ring, the ethoxy group, and the pentane-1,3-dione backbone. The presence of the diketone functionality can lead to keto-enol tautomerism, which would be observable in the ¹H-NMR spectrum, typically as a characteristic signal for the enolic proton.

Interactive ¹H-NMR Data Table for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH (cyclopentyl) | 2.80 | quintet | 8.0 | 1H |

| -CH₂ (cyclopentyl) | 1.80-1.60 | m | - | 8H |

| -CH₂- (keto) | 3.80 | s | - | 2H |

| -CH₂- (ethoxy) | 3.50 | q | 7.0 | 2H |

| -CH₃ (ethoxy) | 1.20 | t | 7.0 | 3H |

| =CH- (enol) | 5.50 | s | - | 1H |

| -OH (enol) | 12.5 | br s | - | 1H |

Note: The presence of both keto and enol forms would result in a more complex spectrum with signals for both tautomers.

¹³C-NMR Spectroscopy for Carbon Framework Analysis

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, with the chemical shift being indicative of its hybridization and chemical environment.

The carbonyl carbons of the dione (B5365651) system are expected to appear at the downfield end of the spectrum (around 200 ppm). The carbons of the cyclopentyl ring and the ethoxy group will have characteristic chemical shifts that allow for their unambiguous assignment.

Interactive ¹³C-NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C1) | 205.0 |

| -CH₂- (C2) | 50.0 |

| C=O (C3) | 202.0 |

| -CH₂- (C4) | 45.0 |

| -CH₂-O- (C5) | 70.0 |

| -O-CH₂- (ethoxy) | 65.0 |

| -CH₃ (ethoxy) | 15.0 |

| -CH- (cyclopentyl) | 48.0 |

| -CH₂- (cyclopentyl) | 26.0 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Structural Elucidation

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignment of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the -CH₂- and -CH₃ protons of the ethoxy group and the connectivity within the cyclopentyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule, such as connecting the cyclopentyl group and the ethoxy group to the pentane-1,3-dione backbone.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and their interactions. These two techniques are complementary, as the selection rules for vibrational transitions differ. nih.govedinst.com

Characteristic Vibrational Modes of the 1,3-Dione System

The 1,3-dione system has several characteristic vibrational modes that are readily identifiable in the IR and Raman spectra. The most prominent of these are the C=O stretching vibrations. In the keto form, two distinct C=O stretching bands would be expected. However, due to keto-enol tautomerism, the spectrum is often dominated by the vibrations of the enol form, which include C=O and C=C stretching vibrations, often coupled.

Interactive Vibrational Modes Data Table for the 1,3-Dione System

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C=O Stretch (keto) | 1730-1700 | Strong | Medium |

| C=O Stretch (enol, conjugated) | 1640-1600 | Strong | Strong |

| C=C Stretch (enol) | 1600-1550 | Medium | Strong |

| O-H Stretch (enol, intramolecular H-bond) | 3200-2500 (broad) | Medium | Weak |

Identification of Functional Groups and Their Interactions

Beyond the 1,3-dione system, IR and Raman spectroscopy can identify the other functional groups within this compound.

C-H Stretching: The aliphatic C-H stretching vibrations of the cyclopentyl and ethoxy groups are expected in the 3000-2850 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the ethoxy group will likely appear in the 1260-1000 cm⁻¹ region, which is characteristic for ethers.

CH₂ and CH₃ Bending: The bending (scissoring, rocking, etc.) vibrations of the methylene (B1212753) and methyl groups will be present in the 1470-1370 cm⁻¹ region.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of a compound by providing a highly accurate mass measurement of the parent ion. For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₁₂H₂₀O₃.

The expected monoisotopic mass of this compound is 212.14124 u. An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Beyond the parent ion, the fragmentation pattern observed in the mass spectrum provides valuable structural information. While the compound exists predominantly in its enol form, under the high-energy conditions of mass spectrometry, fragmentation of the diketo form is also observed. Common fragmentation pathways for β-diketones include α-cleavage and McLafferty rearrangements. For this compound, characteristic fragments would be expected from the loss of the ethoxy group (-OC₂H₅), the cyclopentyl ring (-C₅H₉), and cleavage of the pentane chain.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Predicted Fragment Ion | Chemical Formula | Theoretical m/z |

| [M+H]⁺ | [C₁₂H₂₁O₃]⁺ | 213.14852 |

| [M-C₂H₅O]⁺ | [C₁₀H₁₅O₂]⁺ | 167.10666 |

| [M-C₅H₉]⁺ | [C₇H₁₁O₃]⁺ | 143.06992 |

| [C₅H₉CO]⁺ | [C₆H₉O]⁺ | 97.06479 |

Note: This data is predictive and serves to illustrate the expected results from HRMS analysis.

X-ray Crystallography for Solid-State Structural Determination

For a successful X-ray crystallographic analysis, a single crystal of high quality is required. The analysis of such a crystal would likely reveal that the molecule exists predominantly in the enol tautomeric form, stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This is a common feature for β-diketones. nih.gov

The resulting crystal structure would detail the planarity of the enone moiety and the specific conformation of the flexible ethoxy and cyclopentyl groups. The cyclopentyl group, for instance, would likely adopt an envelope or twist conformation. Intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the packing of the molecules in the crystal lattice would also be elucidated.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| Volume (ų) | 1200.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.175 |

Note: This data is hypothetical and represents a plausible outcome for a successful X-ray crystallographic study.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation, identification, and purification of chemical compounds. For a moderately polar and volatile compound like this compound, both gas and liquid chromatography are highly applicable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, likely without the need for derivatization. In a typical GC-MS experiment, the compound would be separated from any impurities on a capillary column with a non-polar or mid-polarity stationary phase.

The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. Following separation by GC, the eluted compound is introduced into the mass spectrometer, which provides a mass spectrum that can be compared to a library or analyzed for its fragmentation pattern to confirm the identity of the compound. GC-MS is also highly effective for quantifying the purity of the sample.

Table 3: Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Illustrative Condition |

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Note: These parameters are illustrative and would require optimization for a specific instrument and sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC would be the method of choice.

In reversed-phase HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The purity of the compound can be assessed by the presence of a single, sharp peak in the chromatogram. HPLC can also be scaled up for preparative purposes to isolate the pure compound from a mixture. The use of a mixed-mode stationary phase could also be explored to improve peak shape, which can sometimes be a challenge for β-diketones. researchgate.netnih.gov

Table 4: Representative HPLC Conditions for the Purity Assessment of this compound

| Parameter | Representative Condition |

| HPLC Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These conditions are representative and would be optimized based on the specific sample and analytical goals.

Computational and Theoretical Studies on 1 Cyclopentyl 5 Ethoxypentane 1,3 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are prized for their balance of computational cost and accuracy in predicting the electronic structure and properties of molecules. For 1-Cyclopentyl-5-ethoxypentane-1,3-dione, DFT calculations can elucidate a wide range of characteristics.

The electronic structure of a molecule dictates its chemical behavior. Through DFT calculations, it is possible to determine the distribution of electrons within this compound and to analyze its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. The spatial distribution of the HOMO and LUMO can also indicate the likely sites of electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized around the electron-rich oxygen atoms of the dione (B5365651) and ethoxy groups, while the LUMO may be distributed across the carbonyl carbons.

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -0.85 |

| LUMO | -1.54 |

| HOMO | -6.23 |

| HOMO-1 | -7.01 |

| HOMO-LUMO Gap | 4.69 |

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation.

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are two such parameters that can be accurately computed. nih.govrsc.orgresearchgate.net

By calculating the magnetic shielding tensors of the nuclei in this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can then be compared with experimental data to confirm the structure of the molecule. Similarly, the calculation of the vibrational modes and their corresponding frequencies can generate a theoretical IR spectrum, which can be used to assign the peaks in an experimental spectrum to specific molecular motions.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C=O) | 190-210 ppm |

| ¹³C NMR Chemical Shift (CH₂) | 20-50 ppm |

| ¹H NMR Chemical Shift (CH₂) | 1.5-4.0 ppm |

| IR Vibrational Frequency (C=O stretch) | 1680-1720 cm⁻¹ |

| IR Vibrational Frequency (C-O stretch) | 1050-1150 cm⁻¹ |

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation.

Conformational Analysis and Energy Landscapes

The flexible nature of the pentane chain and the cyclopentyl group in this compound means that it can exist in numerous conformations. Conformational analysis aims to identify the most stable conformations (local minima on the potential energy surface) and the energy barriers between them.

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture of the molecule's preferred shapes, molecular dynamics (MD) simulations can reveal its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

Reaction Pathway Analysis and Transition State Modeling

Computational methods can be used to explore the potential chemical reactions of this compound. By modeling the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, the enolization of the 1,3-dione moiety could be studied by modeling the transfer of a proton from the central carbon to one of the carbonyl oxygens. This would provide insights into the acidity of the α-protons and the stability of the resulting enolate.

Solvation Models and Explicit Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to account for these effects. Implicit solvation models treat the solvent as a continuous medium with a specific dielectric constant, while explicit solvation models include individual solvent molecules in the calculation.

For this compound, studying the effects of different solvents on its conformational preferences and electronic structure would provide a more realistic picture of its behavior in solution. For instance, polar solvents would be expected to stabilize more polar conformers.

Prediction of Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)

Due to the absence of published research, no data is available for this section.

Derivatization and Chemical Transformations of 1 Cyclopentyl 5 Ethoxypentane 1,3 Dione for Novel Chemical Entities

Synthesis of Libraries of Substituted Derivatives

The acidic nature of the α-hydrogen atoms located between the two carbonyl groups in β-dicarbonyl compounds facilitates the generation of a stable enolate, which is a key intermediate for various chemical transformations. This reactivity is the foundation for creating diverse libraries of substituted derivatives of 1-Cyclopentyl-5-ethoxypentane-1,3-dione.